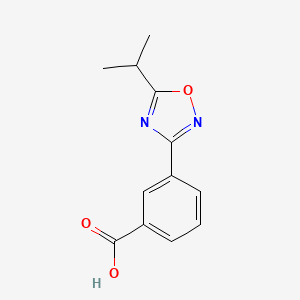

3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

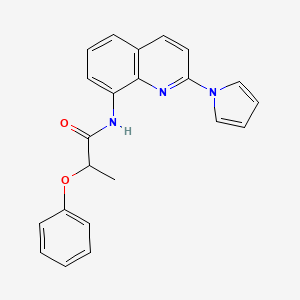

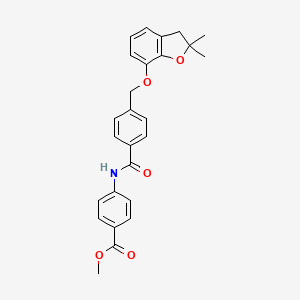

3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (IPOB) is a synthetic organic compound that has been widely studied in recent years. It is a derivative of oxadiazole, a heterocyclic aromatic compound, and is composed of a five-membered ring with two nitrogen atoms and one oxygen atom. IPOB has been used in various scientific research applications, including organic synthesis, catalysis, and drug delivery. Its unique structure and properties make it an attractive candidate for further research and development.

Scientific Research Applications

Synthetic Methods and Chemical Properties

Synthesis Techniques : A novel method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid through thermal heterocyclization has been developed, demonstrating a practical approach for generating vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and related compounds with high yields (Tkachuk et al., 2020). This method leverages 3-(hydroxyimino)isoindolin-1-ones as starting materials, offering a versatile route for the synthesis of various carboxylic acid derivatives with potential for further functionalization.

New Synthesis Approaches : A study presented a new approach for the synthesis of benzoic acids containing a 1,2,4-oxadiazole ring, employing selective oxidation techniques. This method promises higher yields and shorter synthesis steps compared to existing procedures, highlighting the versatility of 1,2,4-oxadiazole derivatives in chemical synthesis (Krasouskaya et al., 2015).

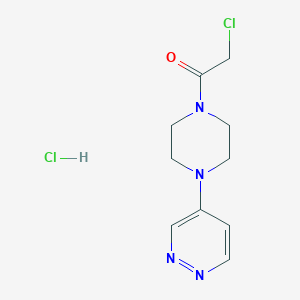

Medicinal Chemistry and Biological Applications

- Antimicrobial and Antitubercular Agents : A series of isopropyl thiazole-derived compounds, including 1,3,4-oxadiazoles, were synthesized and evaluated for their antibacterial, antifungal, and antitubercular properties. Certain derivatives demonstrated significant activity, suggesting the potential of 1,2,4-oxadiazole derivatives in developing new antimicrobial and antitubercular drugs (Kumar et al., 2013).

Materials Science

- Liquid Crystal Research : Oxadiazole derivatives have been explored for their utility in liquid crystal science. Research into supramolecular liquid crystalline complexes formed from 1,2,4-oxadiazole derivatives and various benzoic acids reveals the potential of these compounds in designing new materials with specific liquid crystalline properties (Parra et al., 2005). These findings underscore the importance of 1,2,4-oxadiazole derivatives in the development of novel materials with tunable physical properties.

Mechanism of Action

Target of Action

It is suggested that the compound may be involved in the modulation of premature translation termination or nonsense-mediated mrna decay .

Mode of Action

It is suggested that the compound may interact with its targets to modulate premature translation termination or nonsense-mediated mRNA decay .

Biochemical Pathways

Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay, it may influence the pathways related to protein synthesis and mrna processing .

Result of Action

Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay, it may influence protein synthesis and mrna processing at the molecular and cellular levels .

properties

IUPAC Name |

3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7(2)11-13-10(14-17-11)8-4-3-5-9(6-8)12(15)16/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUZJUHOIOFIQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2794511.png)

![8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2794515.png)

![N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794516.png)

![N-(benzo[d]thiazol-5-yl)cyclohexanecarboxamide](/img/structure/B2794517.png)

![3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2794519.png)

![2-(2-Chloro-6-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2794524.png)

![Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hcl](/img/structure/B2794526.png)